

# **Application Note: Structure Elucidation of Regaloside C using NMR Spectroscopy**

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Compound of Interest		
Compound Name:	Regaloside C	
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#### Introduction

**Regaloside C** is a naturally occurring glycerol glucoside isolated from the bulbs of plants belonging to the Lilium genus.[1] This compound has garnered interest within the scientific community due to its potential biological activities, including anti-inflammatory and cardiomyocyte protective effects. The precise structural characterization of natural products like **Regaloside C** is a critical step in drug discovery and development, enabling a deeper understanding of structure-activity relationships and providing a basis for synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such molecules. This application note provides a detailed overview of the NMR-based methodologies for the structural confirmation of **Regaloside C**, presenting its characteristic <sup>1</sup>H and <sup>13</sup>C NMR data and key 2D NMR correlations.

The structure of **Regaloside C** has been determined as (2S)-1-O-caffeoyl-3-O- $\beta$ -D-glucopyranosylglycerol. This was established through comprehensive analysis of its spectroscopic data, primarily from 1D and 2D NMR experiments, and mass spectrometry.

# Data Presentation: NMR Spectroscopic Data for Regaloside C







The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR chemical shift assignments for **Regaloside C**. Data were acquired in a suitable deuterated solvent (e.g., Methanol-d<sub>4</sub>) and referenced to the residual solvent signal.

Table 1: <sup>1</sup>H NMR Data for **Regaloside C** (500 MHz, Methanol-d<sub>4</sub>)



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Glycerol Moiety			
1a	4.45	dd	11.5, 4.0
1b	4.35	dd	11.5, 6.5
2	4.05	m	
3a	3.90	dd	10.0, 5.0
3b	3.70	dd	10.0, 6.0
Caffeoyl Moiety			
2'	7.04	d	2.0
5'	6.78	d	8.0
6'	6.95	dd	8.0, 2.0
7' (α)	6.30	d	16.0
8' (β)	7.60	d	16.0
Glucose Moiety			
1"	4.38	d	7.8
2"	3.20	t	8.0
3"	3.38	t	9.0
4"	3.30	t	9.0
5"	3.28	m	
6"a	3.85	dd	12.0, 2.0
6"b	3.68	dd	12.0, 5.5

Table 2: <sup>13</sup>C NMR Data for **Regaloside C** (125 MHz, Methanol-d<sub>4</sub>)



Position	Chemical Shift (δ) ppm
Glycerol Moiety	
1	66.5
2	71.0
3	70.2
Caffeoyl Moiety	
1'	127.8
2'	115.2
3'	146.8
4'	149.5
5'	116.5
6'	123.0
7' (α)	114.8
8' (β)	146.2
9' (C=O)	168.5
Glucose Moiety	
1"	104.5
2"	75.2
3"	78.0
4"	71.8
5"	77.9
6"	62.9

## **Experimental Protocols**



The following protocols outline the general procedures for the isolation and NMR-based structure elucidation of **Regaloside C**.

### **Isolation of Regaloside C**

- Extraction: Dried and powdered bulbs of a Lilium species are extracted with methanol at room temperature. The resulting extract is concentrated under reduced pressure.
- Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with n-hexane, chloroform, and n-butanol. The n-butanol fraction, which typically contains the polar glycosides, is collected.
- Column Chromatography: The n-butanol soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).
- Further Purification: Fractions containing Regaloside C are combined and further purified by repeated column chromatography on Sephadex LH-20 and/or preparative high-performance liquid chromatography (HPLC) to yield pure Regaloside C.

### NMR Spectroscopy

- Sample Preparation: A sample of pure Regaloside C (approximately 5-10 mg) is dissolved in 0.5 mL of deuterated methanol (Methanol-d<sub>4</sub>). The solution is transferred to a 5 mm NMR tube.
- 1D NMR Data Acquisition:
  - ¹H and ¹³C NMR spectra are acquired on a 500 MHz (or higher) NMR spectrometer.
  - For ¹H NMR, typical parameters include a spectral width of 12 ppm, 32k data points, a relaxation delay of 2 s, and 16 scans.
  - For <sup>13</sup>C NMR, a proton-decoupled sequence is used with a spectral width of 220 ppm, 64k data points, a relaxation delay of 2 s, and 1024 scans.
- 2D NMR Data Acquisition:

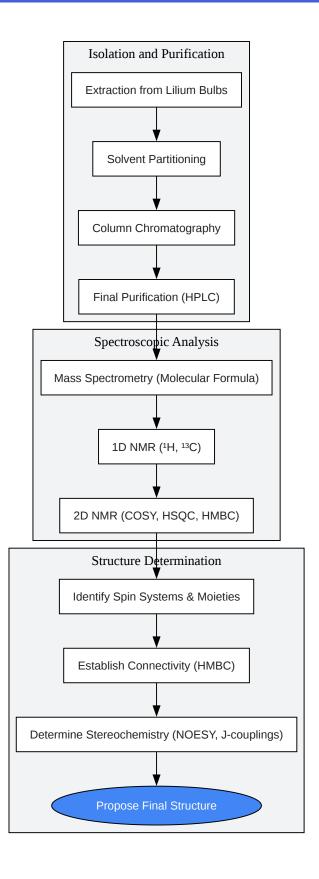


- COSY (Correlation Spectroscopy): Acquired to establish <sup>1</sup>H-<sup>1</sup>H spin systems. Key parameters include a spectral width of 12 ppm in both dimensions, 2k x 256 data points, and 8 scans per increment.
- HSQC (Heteronuclear Single Quantum Coherence): Used to determine one-bond <sup>1</sup>H-<sup>13</sup>C correlations. The experiment is optimized for an average one-bond coupling constant of 145 Hz. Spectral widths are typically 12 ppm (<sup>1</sup>H) and 160 ppm (<sup>13</sup>C), with 1k x 256 data points and 16 scans per increment.
- HMBC (Heteronuclear Multiple Bond Correlation): Acquired to establish long-range <sup>1</sup>H-<sup>13</sup>C correlations (2-3 bonds). The experiment is optimized for a long-range coupling constant of 8 Hz. Spectral widths are similar to HSQC, with 2k x 256 data points and 32 scans per increment.
- Data Processing: All NMR data are processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent signals (Methanol-d<sub>4</sub>: δH 3.31, δC 49.0).

# Visualization of Structure Elucidation Workflow and Key Correlations

The following diagrams illustrate the logical workflow for the structure elucidation of **Regaloside C** and highlight key 2D NMR correlations.





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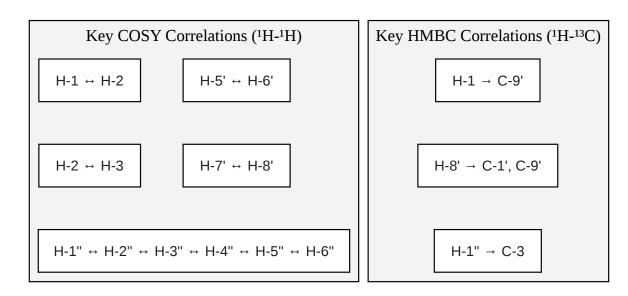
Workflow for the structure elucidation of **Regaloside C**.





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#### Structure of **Regaloside C** with atom numbering.



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Key 2D NMR correlations for Regaloside C.

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### References

• 1. scispace.com [scispace.com]







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